1-Chloro-6-phenylhexane

Descripción general

Descripción

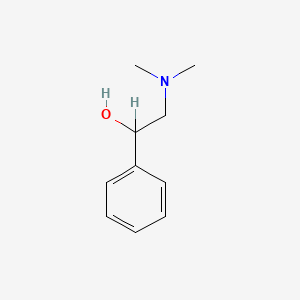

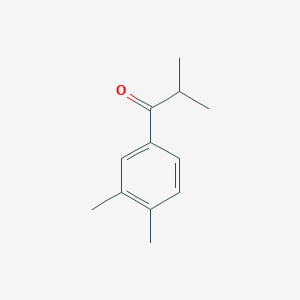

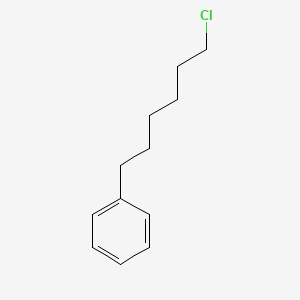

1-Chloro-6-phenylhexane is a chemical compound with the molecular formula C12H17Cl . It has a molecular weight of 196.716 .

Synthesis Analysis

The synthesis of 1-Chloro-6-phenylhexane involves several methods . One of the methods includes a reaction with thionyl chloride in chloroform for 1 hour under heating conditions .Molecular Structure Analysis

The molecular structure of 1-Chloro-6-phenylhexane can be represented by the InChI string: InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 .Physical And Chemical Properties Analysis

1-Chloro-6-phenylhexane is a light yellow oil . It has a density of 0.981g/cm3 . The boiling point is 88-91°C at 0.4mm pressure . It is soluble in dichloromethane, ethyl acetate, and methanol . The vapor pressure is 0.00548mmHg at 25°C .Aplicaciones Científicas De Investigación

Zeolite Pore Morphology in Alkylation Reactions

1-Chloro-6-phenylhexane plays a role in zeolite-catalyzed alkylation reactions, specifically in the alkylation of benzene with 1-hexene. A study by Saxena, Viswanadham, and Al-Muhtaseb (2017) explored using various zeolites as solid acid catalysts for efficient production of alkylate in a liquid phase, solvent-less low-temperature reaction. This reaction can convert carcinogenic benzene into valuable alkylate products like 3-Phenylhexane and 2-Phenylhexane, useful in manufacturing fine chemicals, dyestuffs, detergents, and scents (Saxena, Viswanadham, & Al-Muhtaseb, 2017).

Asymmetric Synthesis for Antidepressants

Choi et al. (2010) investigated the use of 1-Chloro-6-phenylhexane in asymmetric synthesis, particularly for the production of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in synthesizing antidepressant drugs. They employed various microbial reductases, expressing high activity and enantioselectivity, crucial in the production of chiral pharmaceuticals (Choi et al., 2010).

Development of Molecule-Based Electronics

Li, Parkin, Clérac, and Holmes (2006) explored the ancillary ligand functionalization of cyanide-bridged Fe(III)4Ni(II)4 complexes using compounds like 1-chloro-6-iodohexane. This research contributes to the development of molecule-based electronics, particularly in understanding the magnetic properties and interactions in these complex structures (Li, Parkin, Clérac, & Holmes, 2006).

Electrochemical Reduction Studies

The electrochemical reductions of compounds like 1-chloro-6-iodohexane, closely related to 1-Chloro-6-phenylhexane, were studied by Rose (2016). This research is significant in understanding the electrochemical behavior of these compounds, which has applications in organic synthesis and the development of new electrochemical methodologies (Rose, 2016).

Safety and Hazards

1-Chloro-6-phenylhexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mecanismo De Acción

1-Chloro-6-phenylhexane, also known as (6-Chlorohexyl)benzene, is an organic compound with the chemical formula C12H17Cl . It is a colorless liquid with an odor similar to alkanes . This compound is useful as a substrate, intermediate, or reagent in organic synthesis reactions . It is often used to synthesize chemicals such as pesticides, dyes, and pharmaceuticals .

Propiedades

IUPAC Name |

6-chlorohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVNHNOEUMFFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-6-phenylhexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)

![7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3037970.png)

![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)

![15-(4-Chlorophenyl)sulfonyl-4,5-dimethoxy-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3037973.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037974.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]benzenecarbohydrazide](/img/structure/B3037979.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B3037983.png)